1-(4-Chloroanilino)-2-propanol
Description
1-(4-Chloroanilino)-2-propanol is an amino alcohol derivative characterized by a 2-propanol backbone substituted with a 4-chloroanilino group. The molecular formula is likely C₉H₁₁ClNO, derived from the 2-propanol core (C₃H₈O) modified by a 4-chloroaniline substituent (C₆H₅ClN). Amino alcohols like this are often intermediates in pharmaceutical synthesis or bioactive molecules due to their dual functional groups (amine and alcohol), which enable hydrogen bonding and solubility modulation .
Properties
CAS No. |
72506-83-3 |
|---|---|
Molecular Formula |
C9H12ClNO |
Molecular Weight |
185.65 g/mol |
IUPAC Name |
1-(4-chloroanilino)propan-2-ol |
InChI |
InChI=1S/C9H12ClNO/c1-7(12)6-11-9-4-2-8(10)3-5-9/h2-5,7,11-12H,6H2,1H3 |
InChI Key |
ZJQJJRAOBNZRIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) 1-(Butylamino)-3-(4-chloro-o-toluidino)-2-propanol
- Molecular Formula : C₁₄H₂₃ClN₂O
- Key Features: Contains a butylamino group and a 4-chloro-o-toluidino substituent (methylated aniline). The additional methyl group increases hydrophobicity compared to this compound.
- Applications: Not explicitly stated, but similar amino alcohols are used in beta-blockers or as intermediates in drug synthesis .
(b) Propranolol Hydrochloride
- Molecular Formula: C₁₆H₂₁NO₂·HCl
- Key Features: A beta-blocker with a naphthyloxy group and isopropylamino substituent. Unlike this compound, its aromatic group is bulkier, enhancing receptor binding affinity.
- Applications : Clinically used for hypertension and arrhythmia treatment .
Ketone Derivatives with 4-Chloroanilino Substituents
(a) 2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone
(b) 1-(4-Chlorophenyl)-3-(4-cyclohexylanilino)-1-propanone
- Molecular Formula: C₂₁H₂₄ClNO
- Key Features: Contains a cyclohexylanilino group, enhancing steric bulk and lipophilicity. The propanone backbone distinguishes it from amino alcohols.
- Applications : Likely used in organic synthesis or as a precursor for bioactive molecules .
Methoxy-Substituted Analogues
3-(4-Chloroanilino)-1-(4-methoxyphenyl)-1-propanone
- Molecular Formula: C₁₆H₁₆ClNO₂
- Key Features : A methoxy group on the phenyl ring increases electron-donating effects, altering reactivity in substitution reactions.
- Applications: Potential use in photodynamic therapy or as a synthetic intermediate .
Comparative Data Table
Key Research Findings
Steric and Electronic Effects : The presence of bulky substituents (e.g., cyclohexyl in ) or electron-donating groups (e.g., methoxy in ) significantly alters solubility and reactivity. For instance, methoxy groups enhance resonance stabilization, while chloro groups increase electrophilicity .
Biological Relevance: Amino alcohols like propranolol exhibit β-adrenergic blocking activity due to their amine-alcohol motif, whereas ketone derivatives are more common in synthetic intermediates .
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